molecular formula C15H18F2O2 B8687281 3-(1-(3,4-Difluorophenyl)cyclohexyl)propanoic acid

3-(1-(3,4-Difluorophenyl)cyclohexyl)propanoic acid

Cat. No. B8687281
M. Wt: 268.30 g/mol
InChI Key: XXGSBRDPGIOZSI-UHFFFAOYSA-N
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Patent
US09187437B2

Procedure details

To a solution of ethyl 3-(1-(3,4-difluorophenyl)cyclohexyl)propanoate (Int. 3-D, 540 mg, 1.822 mmol) in MeOH (15 mL) was added 1N NaOH (3.64 mL, 3.64 mmol), and the mixture was stirred at room temperature for 20 hrs. Since the reaction was not complete on TLC, an additional 1.82 mL of 1N NaOH was added, and it was continued to stir for 3 hrs. TLC showed that the reaction was complete. Next, the reaction mixture was acidified with the addition of 6 mL of 1N HCl, and the product was extracted with EtOAc. The extract was washed with water and brine, dried over Na2SO4, and evaporated to give 3-(1-(3,4-difluorophenyl)cyclohexyl)propanoic acid (Int. 3, 489 mg, 1.822 mmol, 100% yield) as a white solid.
Name
ethyl 3-(1-(3,4-difluorophenyl)cyclohexyl)propanoate
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
3.64 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]2([CH2:15][CH2:16][C:17]([O:19]CC)=[O:18])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[F:8].[OH-].[Na+].Cl>CO>[F:1][C:2]1[CH:3]=[C:4]([C:9]2([CH2:15][CH2:16][C:17]([OH:19])=[O:18])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|

Inputs

Step One
Name
ethyl 3-(1-(3,4-difluorophenyl)cyclohexyl)propanoate
Quantity
540 mg
Type
reactant
Smiles
FC=1C=C(C=CC1F)C1(CCCCC1)CCC(=O)OCC
Name
Quantity
3.64 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.82 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 3 hrs
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
WASH
Type
WASH
Details
The extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1(CCCCC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.822 mmol
AMOUNT: MASS 489 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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